(3S)-3-Amino-3-(4-pyridyl)propanamide
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Overview
Description
(3S)-3-Amino-3-(4-pyridyl)propanamide is an organic compound characterized by the presence of an amino group, a pyridyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-pyridyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and (S)-alanine.
Formation of Intermediate: The reaction between 4-pyridinecarboxaldehyde and (S)-alanine under specific conditions (e.g., presence of a reducing agent like sodium borohydride) leads to the formation of an intermediate compound.
Amidation Reaction: The intermediate undergoes an amidation reaction with ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(4-pyridyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridyl group can be reduced under specific conditions to yield reduced pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-pyridyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-pyridyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
(3S)-3-Amino-3-(2-pyridyl)propanamide: Similar structure but with a 2-pyridyl group instead of a 4-pyridyl group.
(3S)-3-Amino-3-(3-pyridyl)propanamide: Similar structure but with a 3-pyridyl group instead of a 4-pyridyl group.
Uniqueness:
Positional Isomerism: The position of the pyridyl group (4-pyridyl) in (3S)-3-Amino-3-(4-pyridyl)propanamide imparts unique chemical and biological properties compared to its positional isomers.
Functional Group Interactions: The specific arrangement of functional groups in this compound may result in distinct reactivity and interaction profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-7(5-8(10)12)6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12)/t7-/m0/s1 |
InChI Key |
XAEYVNIRCJMCJG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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